1-Phenyldibenzothiophene

Organic Geochemistry Thermodynamic Stability Isomer Distribution

Procure 1-Phenyldibenzothiophene (1-PhDBT)—the kinetically controlled isomer essential for accurate petroleum geochemistry and pyrolysis research. Unlike its positional isomers, 1-PhDBT's unique thermodynamic instability and 1,2-aryl shift reactivity make it an irreplaceable analytical reference for distinguishing kinetically controlled product distributions from thermodynamically equilibrated ones in source rock and crude oil analysis. Using 2-, 3-, or 4-PhDBT instead will yield incorrect geochemical maturity models and derail synthetic pathways. Available as a certified 500 µg/mL reference solution (isooctane) for GC-MS calibration or as a neat research-grade solid (≥98%) for reaction mechanism studies. Ensure analytical integrity—specify the 1-isomer explicitly.

Molecular Formula C18H12S
Molecular Weight 260.4 g/mol
CAS No. 104353-06-2
Cat. No. B027909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyldibenzothiophene
CAS104353-06-2
Synonyms1-PHENYLDIBENZOTHIOPHENE
Molecular FormulaC18H12S
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C4=CC=CC=C4SC3=CC=C2
InChIInChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12H
InChIKeyVMXRUUFRMHNVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyldibenzothiophene (CAS 104353-06-2): A Defined Aryl-Substituted Polyaromatic for Geochemical and Material Science Applications


1-Phenyldibenzothiophene (1-PhDBT, CAS 104353-06-2, C₁₈H₁₂S, MW 260.35 g/mol) is a polycyclic aromatic sulfur heterocycle (PASH) characterized by a phenyl substituent at the 1-position of the dibenzothiophene core [1]. Its physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 455.8±14.0 °C at 760 mmHg, and a high logP of 6.14 . This compound is a key intermediate in pyrolytic reactions of coal tars and pitches and serves as an analytical reference material for petroleum and environmental analysis [2]. Its unique substitution pattern is a critical determinant of its thermodynamic stability and reactivity, distinguishing it from its positional isomers in complex organic mixtures [3].

Critical Procurement Considerations for 1-Phenyldibenzothiophene (CAS 104353-06-2): Why PASH Isomer Selection is Non-Interchangeable


Generic substitution of 1-phenyldibenzothiophene with its positional isomers (2-, 3-, or 4-PhDBT) is scientifically unsound and can lead to significant analytical or synthetic failure. The position of the phenyl group on the dibenzothiophene ring fundamentally alters the molecule's thermodynamic stability, with 1-PhDBT being the least thermodynamically stable isomer [1][2]. This instability is not a flaw but a defining feature; it is the key precursor that undergoes acid-catalyzed 1,2-phenyl shifts to other isomers and can cyclize to triphenyleno[1,12-bcd]thiophene under geologically relevant conditions [3]. Consequently, using the wrong isomer will yield incorrect distributions in geochemical maturity models and can derail synthetic pathways that rely on its specific reactivity. Its commercial availability is often as a specialized analytical standard (e.g., 500 µg/mL in isooctane), underscoring its use in high-precision applications rather than bulk synthesis .

Quantitative Differentiation Guide for 1-Phenyldibenzothiophene (CAS 104353-06-2) Versus Positional Isomers


Thermodynamic Stability Order of Phenyldibenzothiophene (PhDBT) Isomers

1-Phenyldibenzothiophene (1-PhDBT) is the least thermodynamically stable positional isomer. DFT calculations establish a clear stability ranking for the four PhDBT isomers, with 1-PhDBT being the least favored, in contrast to the more stable 3- and 2-isomers. This instability explains its scarcity in mature geological samples and its role as a kinetic product in synthesis [1].

Organic Geochemistry Thermodynamic Stability Isomer Distribution

Acid-Catalyzed Isomerization Barrier and Reactivity of 1-PhDBT

Under acid catalysis, 1-PhDBT is the primary precursor for isomerization to its more stable isomers via a 1,2-phenyl shift. The activation energy barrier for this acid-catalyzed isomerization of phenyldibenzothiophenes is significantly lowered, ranging from 20.5 to 28.7 kcal/mol, enabling the reaction to occur at geologically relevant, moderate temperatures [1].

Reaction Kinetics Acid Catalysis Isomerization Mechanism

Cyclization Pathway to Triphenyleno[1,12-bcd]thiophene

1-Phenyldibenzothiophene uniquely undergoes a cyclization/oxidation reaction to form triphenyleno[1,12-bcd]thiophene. This transformation is a signature reaction for the 1-isomer; other PhDBT isomers (2-, 3-, 4-) do not possess the correct geometry for this cyclization. The process, modeled with thiosulfates, has a high energy barrier of approximately 64.7 kcal/mol in aqueous solution, indicating it occurs only under advanced thermal maturation or specific hydrothermal oxidation conditions [1].

Diagenesis Cyclization Reaction Polyaromatic Hydrocarbon Formation

Isomer-Specific Behavior in Geological Maturation Experiments

In laboratory maturation experiments that simulate geological heating, 1-PhDBT exhibits a rapid decay profile. The equilibrium composition of PhDBT isomers shifts with increasing maturity, with 1-PhDBT being a very minor component, in stark contrast to the abundant 2- and 3-isomers [1]. The isomer distribution reaches thermodynamic control at a mean vitrinite reflectance (Rᵣ) of approximately ≥1.2%, at which point 1-PhDBT is virtually absent [1].

Geochemical Maturation Kinetic Modeling Thermal Stability

Analytical Distinction via GC Retention Index

1-Phenyldibenzothiophene can be analytically resolved from its isomers and other aromatic sulfur heterocycles using gas chromatography. It has a specific Lee retention index of 387.94 on an HP Ultra 2 capillary column under a defined temperature program. This specific value differentiates it from other PhDBT isomers and related compounds in complex mixtures like coal tar [1].

Gas Chromatography Analytical Chemistry Retention Index

Recommended Research and Procurement Scenarios for 1-Phenyldibenzothiophene (CAS 104353-06-2)


Organic Geochemistry: Biomarker Analysis and Thermal Maturity Reconstruction

For geochemists analyzing source rocks and crude oils, 1-phenyldibenzothiophene serves as a key molecular marker. Its unique thermodynamic instability and specific cyclization pathway allow researchers to distinguish kinetically controlled product distributions from thermodynamically equilibrated ones. Quantifying the ratio of 1-PhDBT to its more stable isomers (e.g., 3-PhDBT) or its cyclized product triphenyleno[1,12-bcd]thiophene provides critical information on the thermal maturity and diagenetic history of sedimentary organic matter, especially in samples that have undergone hydrothermal oxidation [1][2].

Analytical Chemistry: Petrochemical and Environmental Reference Standard

Due to its role as an intermediate in the pyrolysis of coal-derived materials, 1-phenyldibenzothiophene is an essential analytical reference compound for the characterization of coal tars, pitches, and petroleum fractions [1]. Analytical laboratories and research institutions procure certified solutions of 1-PhDBT (e.g., 500 µg/mL in isooctane) to use as a calibration standard in GC-MS analyses. The known retention index and mass spectrum of 1-PhDBT enable its accurate identification and quantification in complex environmental and industrial samples [2].

Synthetic Chemistry: Model Compound for Isomerization and Cyclization Studies

In academic or industrial research focused on reaction mechanisms, 1-phenyldibenzothiophene is an ideal model substrate for studying acid-catalyzed 1,2-aryl shifts and intramolecular cyclization reactions. Its well-characterized isomerization barrier (20.5 - 28.7 kcal/mol under acid catalysis) and cyclization pathway to triphenyleno[1,12-bcd]thiophene make it a valuable system for validating computational models and exploring new synthetic methodologies for polyaromatic sulfur heterocycles [1].

Materials Science: Precursor for Polycyclic Aromatic Hydrocarbons (PAHs)

The ability of 1-phenyldibenzothiophene to undergo oxidative cyclization to form triphenyleno[1,12-bcd]thiophene, a larger and more extended π-conjugated system, positions it as a potential building block for synthesizing novel organic semiconductors or light-emitting materials [1]. Researchers designing new organic electronic materials may utilize 1-PhDBT's unique reactivity to generate π-extended thiophene derivatives that are difficult to access through other synthetic routes.

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